12-Hydroxydodecan-2-one
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Overview
Description
12-Hydroxydodecan-2-one is an organic compound with the molecular formula C12H24O2 It is a hydroxy ketone, characterized by the presence of both hydroxyl (-OH) and ketone (C=O) functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxydodecan-2-one typically involves the oxidation of dodecan-2-one. One common method is the hydroxylation of dodecan-2-one using hydrogen peroxide in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the hydroxy ketone.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through the catalytic hydrogenation of dodecanoic acid derivatives. This process involves the use of metal catalysts such as palladium or platinum to facilitate the hydrogenation reaction, resulting in the formation of the desired hydroxy ketone.
Chemical Reactions Analysis
Types of Reactions: 12-Hydroxydodecan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Formation of dodecanoic acid or dodecan-2-one.
Reduction: Formation of 12-hydroxydodecan-2-ol.
Substitution: Formation of various substituted dodecan-2-one derivatives.
Scientific Research Applications
12-Hydroxydodecan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, fragrances, and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 12-Hydroxydodecan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone functional groups allow it to participate in various biochemical reactions. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound in metabolic pathways.
Comparison with Similar Compounds
Dodecan-2-one: A ketone with a similar carbon chain length but lacking the hydroxyl group.
12-Hydroxydodecanoic acid: A hydroxy acid with similar functional groups but differing in the position of the hydroxyl group.
Dodecanoic acid: A saturated fatty acid with a similar carbon chain length but lacking the ketone group.
Uniqueness: 12-Hydroxydodecan-2-one is unique due to the presence of both hydroxyl and ketone functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H24O2 |
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Molecular Weight |
200.32 g/mol |
IUPAC Name |
12-hydroxydodecan-2-one |
InChI |
InChI=1S/C12H24O2/c1-12(14)10-8-6-4-2-3-5-7-9-11-13/h13H,2-11H2,1H3 |
InChI Key |
RVJUMHCXWMLUOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCCCCCCCO |
Origin of Product |
United States |
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